molecular formula C18H16ClN3OS2 B2726171 4-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide CAS No. 923091-11-6

4-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No. B2726171
CAS RN: 923091-11-6
M. Wt: 389.92
InChI Key: YVFJXWCIMLTAEQ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPB belongs to the family of thiazole compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including thiazolopyrimidines, pyrazolothioamides, and pyridinethiones, are synthesized using derivatives similar to 4-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide. These compounds play a significant role in medicinal chemistry and biological activities (Sayed & Ali, 2007), (Darwish, Kheder, & Farag, 2010), (Drach, Dolgushina, & Sinitsa, 1974).

Antimicrobial Properties

Some derivatives synthesized from compounds structurally related to this compound demonstrate moderate antimicrobial activity. This includes derivatives like pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole (Farag, Kheder, & Mabkhot, 2009).

Microwave-Assisted Synthesis

Microwave-assisted synthesis, an efficient method for preparing derivatives of similar compounds, results in better yields and shorter reaction times compared to traditional methods. This technique is vital for the rapid synthesis of heterocyclic compounds (Faty, Youssef, & Youssef, 2011).

Antitumor and Antioxidant Evaluation

Certain derivatives related to the compound under study have shown promising results in antitumor and antioxidant evaluations, indicating potential applications in cancer therapy and oxidative stress management (Hamama, Gouda, Badr, & Zoorob, 2013).

Synthesis of Isostructural Compounds

Isostructural compounds, which have a similar molecular structure, have been synthesized using derivatives similar to this compound. These studies contribute to our understanding of molecular conformations and crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Herbicidal Activity

Some derivatives exhibit moderate herbicidal activities, indicating potential applications in agriculture for weed control (Duan, Zhao, & Zhang, 2010).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-13-6-8-14(9-7-13)24-11-3-5-17(23)22-18-21-16(12-25-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFJXWCIMLTAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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